1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione
Overview
Description
1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the methoxyphenyl group in this compound enhances its potential for various applications in scientific research and industry.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
While the specific mechanism of action for “1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione” is not mentioned in the search results, pyrrolidine derivatives have been found to have various biological activities. For example, some pyrrolidine derivatives have shown excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Future Directions
The future directions in the research of pyrrolidine derivatives are promising. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with maleic anhydride under reflux conditions to form the intermediate 1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,5-dione. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product, this compound .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions to yield corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound lacks the methoxyphenyl group and has different biological activities and chemical properties.
4-Methoxyphenylpyrrolidine: This compound has a similar structure but lacks the dione functionality, leading to different reactivity and applications.
N-Methylpyrrolidine-2,3-dione: This compound has a methyl group instead of the methoxyphenyl group, resulting in different biological and chemical properties.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-10-4-2-9(3-5-10)8-13-7-6-11(14)12(13)15/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLACTNDBNVKVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877776-88-0 | |
Record name | 1-[(4-methoxyphenyl)methyl]pyrrolidine-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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